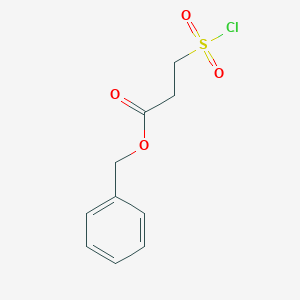

![molecular formula C7H4BrN3O2 B1443023 2-Bromo-6-nitro-1H-benzo[d]imidazol CAS No. 909776-51-8](/img/structure/B1443023.png)

2-Bromo-6-nitro-1H-benzo[d]imidazol

Descripción general

Descripción

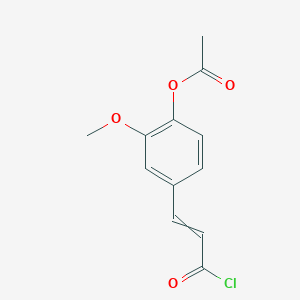

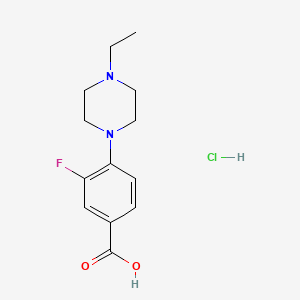

2-Bromo-6-nitro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-6-nitro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-nitro-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-nitro-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados del imidazol, incluido el 2-Bromo-6-nitro-1H-benzo[d]imidazol, se han estudiado por sus propiedades antimicrobianas. Se sabe que exhiben un amplio espectro de actividad contra varias bacterias y hongos. Los sustituyentes nitro y bromo en el anillo del imidazol pueden ser cruciales para la capacidad del compuesto para interferir con la síntesis de la pared celular microbiana o la función de la proteína, lo que lleva a la muerte del patógeno .

Potencial Anticancerígeno

La investigación ha indicado que los derivados del imidazol pueden tener propiedades antitumorales. Por ejemplo, ciertos 2-Bromo-6-nitro-1H-benzo[d]imidazoles sustituidos se han sintetizado y evaluado por su potencial contra líneas celulares de cáncer como MCF-7 (cáncer de mama) y CaCo-2 (cáncer de colon), mostrando resultados prometedores como agentes quimioterapéuticos .

Efectos Antiinflamatorios y Analgésicos

La porción de imidazol es una característica común en muchos fármacos antiinflamatorios y analgésicos. Los derivados de This compound pueden actuar sobre varias vías inflamatorias, potencialmente inhibiendo la síntesis de citocinas proinflamatorias o modulando la actividad de enzimas como la ciclooxigenasa (COX), proporcionando así alivio de la inflamación y el dolor .

Aplicaciones Antivirales

Los compuestos de imidazol se han explorado por sus capacidades antivirales. This compound podría servir como un compuesto líder para el desarrollo de nuevos fármacos antivirales, particularmente al dirigirse a las enzimas de replicación viral o la capa de proteína viral, evitando así que el virus infecte las células huésped .

Químicos Agrícolas

Debido a su actividad biológica, los derivados del imidazol se utilizan en la agricultura como fungicidas, herbicidas y reguladores del crecimiento vegetal. This compound podría utilizarse en la síntesis de tales productos químicos, ofreciendo protección contra enfermedades y plagas de las plantas y regulando el crecimiento de las plantas .

Síntesis Orgánica y Catálisis

El imidazol y sus derivados son valiosos en la síntesis orgánica y la catálisis. Pueden actuar como ligandos en complejos de metales de transición o como organocatalizadores. This compound podría utilizarse para sintetizar carbenos N-heterocíclicos (NHC), que son importantes en varias reacciones catalíticas, incluidas las reacciones de acoplamiento cruzado que forman enlaces carbono-carbono .

Mecanismo De Acción

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to induce various cellular responses, including cell cycle arrest and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .

Análisis Bioquímico

Biochemical Properties

2-Bromo-6-nitro-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole nucleosides, which are known for their antiviral properties . This compound interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and repair. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to the disruption of viral replication processes. Additionally, 2-Bromo-6-nitro-1H-benzimidazole has been used as a reactant in the synthesis of substituted benzimidazoles, further highlighting its importance in biochemical research .

Cellular Effects

The effects of 2-Bromo-6-nitro-1H-benzimidazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that the presence of electron-withdrawing groups, such as the nitro group in 2-Bromo-6-nitro-1H-benzimidazole, can decrease the ability of benzimidazole derivatives to inhibit cancer cell proliferation

Molecular Mechanism

At the molecular level, 2-Bromo-6-nitro-1H-benzimidazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby preventing viral replication . Additionally, 2-Bromo-6-nitro-1H-benzimidazole can induce changes in gene expression, which may contribute to its therapeutic effects. The presence of the nitro group in the compound’s structure plays a crucial role in these interactions, enhancing its binding affinity to target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-nitro-1H-benzimidazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-nitro-1H-benzimidazole is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of 2-Bromo-6-nitro-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of 2-Bromo-6-nitro-1H-benzimidazole can lead to respiratory tract irritation, skin corrosion, and serious eye damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

2-Bromo-6-nitro-1H-benzimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity . Additionally, the presence of the nitro group in the compound’s structure can influence its metabolic flux and metabolite levels, further affecting its overall biochemical properties.

Transport and Distribution

The transport and distribution of 2-Bromo-6-nitro-1H-benzimidazole within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in specific tissues, thereby affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Bromo-6-nitro-1H-benzimidazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biological effects. Understanding the subcellular distribution of 2-Bromo-6-nitro-1H-benzimidazole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

2-bromo-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDRFCMMCKMEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727919 | |

| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909776-51-8 | |

| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

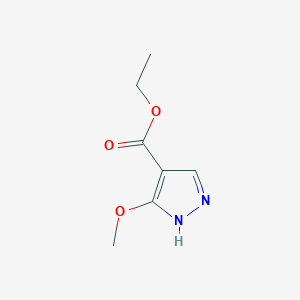

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)

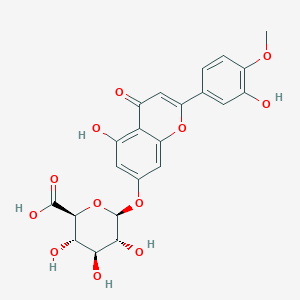

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)